molecular formula C15H20Cl2N2O3 B15124877 (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate

Cat. No.: B15124877
M. Wt: 347.2 g/mol
InChI Key: YZRAPAXOLQHZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate is a compound of interest in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzyl group, a trimethylimidazolidinone core, and a dichloroacetate moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate typically involves multiple steps. One common approach is the esterification of 2,2-dichloroacetyl chloride with an appropriate alcohol precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often include low temperatures (around -10°C) to control the reactivity of the dichloroacetyl chloride .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized for yield and purity. The process involves the esterification of 2,2-dichloroacetyl chloride with a suitable alcohol, followed by purification steps such as recrystallization to achieve high purity levels . The industrial method ensures that the product meets the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate involves its interaction with specific molecular targets. The dichloroacetate moiety is known to inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased glucose oxidation and altered cellular metabolism, which can promote apoptosis in cancer cells . The benzyl and trimethylimidazolidinone groups may also contribute to the compound’s overall biological activity by interacting with other molecular pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRAPAXOLQHZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.